REACTION_CXSMILES
|
[C:1]1(OC)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[CH:16]12[CH2:25][CH:20]3[CH2:21][CH:22]([CH2:24][CH:18]([CH2:19]3)[C:17]1=O)[CH2:23]2.FC(F)(F)CO[C:31](=O)[C:32]1[CH:37]=CC(Cl)=C(OC)[CH:33]=1>C1COCC1.[Cl-].[Cl-].[Cl-].[Ti+3].[Zn]>[CH:1]12[CH2:6][CH:5]3[CH2:31][CH:32]([CH2:37][CH:3]([CH2:4]3)[C:2]1=[C:17]1[CH:18]3[CH2:24][CH:22]4[CH2:21][CH:20]([CH2:25][CH:16]1[CH2:23]4)[CH2:19]3)[CH2:33]2 |f:5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(COC(C1=CC(=C(C=C1)Cl)OC)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The purple suspension was stirred vigorously so as
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Care should be taken, as this addition
|
Type
|
CUSTOM
|
Details
|
A moderate exotherm resulted in a reddish-brown mixture which
|
Type
|
STIRRING
|
Details
|
After 15 minutes stirring
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
WAIT
|
Details
|
was continued overnight for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvents were rotary evaporated from the cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
to yield a brown-black gum
|
Type
|
CUSTOM
|
Details
|
This gum was triturated with hexanes, 100 mL, and ethyl acetate, 20 mL
|
Type
|
CUSTOM
|
Details
|
The yellow-orange supernate was decanted
|
Type
|
WAIT
|
Details
|
After 10 minutes of agitation, triethylamine and methanol, 5 mL each
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The combined decanted supernates
|
Type
|
CUSTOM
|
Details
|
were rotary evaporated to a light yellow, semisolid pasta
|
Type
|
ADDITION
|
Details
|
The mixture was treated with hot hexanes, 50 mL
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
warm
|
Type
|
CUSTOM
|
Details
|
to remove some insolubles
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
after rotary evaporation of the filtrate
|
Type
|
WASH
|
Details
|
The column was eluted with hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)=C2C3CC1CC(CC2C1)C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |